(2,5-Dibromophenyl)methanol
Overview
Description
(2,5-Dibromophenyl)methanol is an organic compound with the molecular formula C7H6Br2O. It is characterized by the presence of two bromine atoms attached to a benzene ring and a hydroxymethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5-Dibromophenyl)methanol can be synthesized through the reduction of 2,5-dibromobenzoic acid ethyl ester. The process involves the use of sodium borohydride as a reducing agent in ethanol. The reaction is typically carried out at 0°C, followed by stirring at room temperature for 12 hours and refluxing for 20 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form (2,5-dibromophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-dibromobenzaldehyde.
Reduction: Formation of (2,5-dibromophenyl)methane.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
(2,5-Dibromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
(2-Amino-3,5-dibromophenyl)methanol: This compound has an amino group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.
(2,5-Dibromobenzyl alcohol): Similar structure but lacks the hydroxyl group on the benzene ring, affecting its reactivity and applications.
Uniqueness: (2,5-Dibromophenyl)methanol is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2,5-dibromophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPWRNDDHNEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565898 | |
Record name | (2,5-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147034-01-3 | |
Record name | (2,5-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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